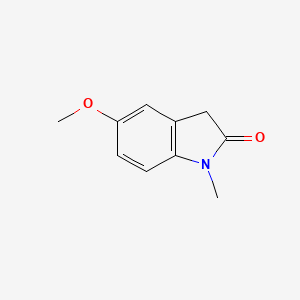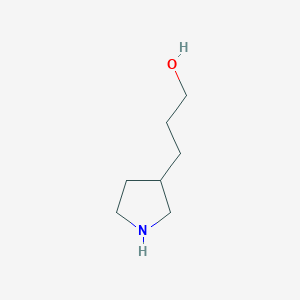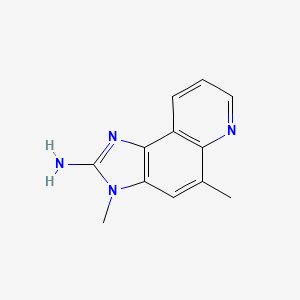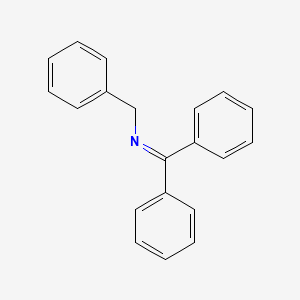
Benzylamine, N-(diphenylmethylene)-
Overview
Description
Benzylamine, N-(diphenylmethylene)-: is an organic compound with the molecular formula C20H17N. It is also known by several other names, including N-benzyl-1,1-diphenylmethanimine and N-(diphenylmethylene)benzylamine . This compound is characterized by the presence of a benzyl group attached to a diphenylmethylene moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylamine, N-(diphenylmethylene)- can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzophenone under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Benzylamine, N-(diphenylmethylene)- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques, such as distillation and recrystallization, to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzylamine, N-(diphenylmethylene)- undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzylamine, N-(diphenylmethylene)- is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays .
Industry: In the industrial sector, Benzylamine, N-(diphenylmethylene)- is employed in the production of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzylamine, N-(diphenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion . The pathways involved in its mechanism of action often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a single benzyl group attached to an amine functional group.
N-Benzylidene benzylamine: Another related compound with a similar structure but different functional groups.
Uniqueness: Benzylamine, N-(diphenylmethylene)- is unique due to its diphenylmethylene moiety, which imparts distinct chemical properties and reactivity compared to simpler benzylamines. This structural feature enhances its utility in various synthetic and industrial applications .
Properties
IUPAC Name |
N-benzyl-1,1-diphenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKCGEBEEBTUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302958 | |
| Record name | Benzylamine, N-(diphenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-79-8 | |
| Record name | Benzylamine, N-(diphenylmethylene)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylamine, N-(diphenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


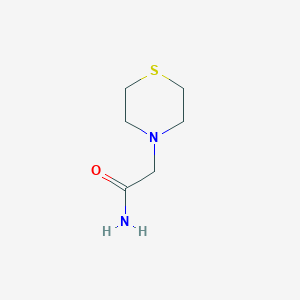
![barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B3357936.png)
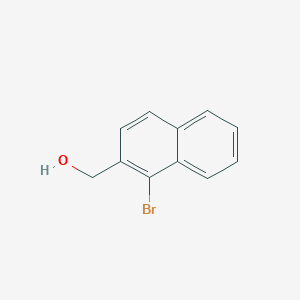
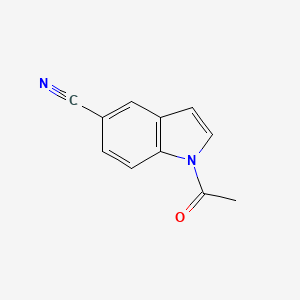
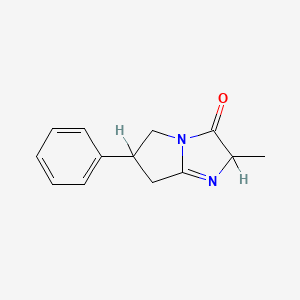
![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
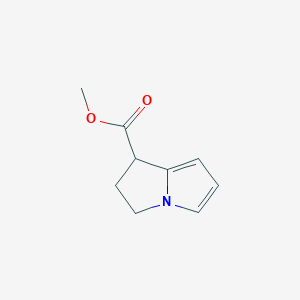
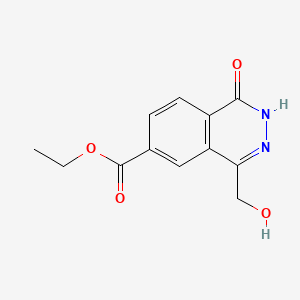
![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)
